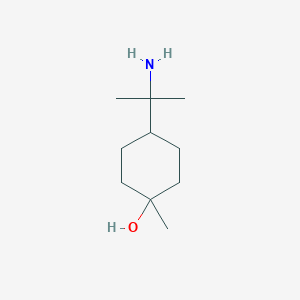![molecular formula C24H46SSn B13700254 [3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane: is an organotin compound with the molecular formula C24H46SSn and a molecular weight of 485.4 g/mol . This compound is characterized by the presence of a thienyl group substituted with an ethylhexyl chain and three tributylstannane groups. It is primarily used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4 , in the presence of a base like CsF or K2CO3 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: [3-(2-Ethylhexyl)-2-thienyl]tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various organotin derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane is used as a precursor for the synthesis of complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Stille coupling reactions .
Biology and Medicine: Its organotin moiety can interact with biological molecules, making it a candidate for drug design and development .
Industry: In the materials science industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane involves its interaction with various molecular targets. The organotin moiety can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
- [3-(2-Ethylhexyl)-2-thienyl]trimethylstannane
- [3-(2-Ethylhexyl)-2-thienyl]triphenylstannane
- [3-(2-Ethylhexyl)-2-thienyl]tributylgermane
Comparison: Compared to its analogs, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane exhibits unique properties due to the presence of the tributylstannane groups. These groups enhance its reactivity and stability, making it more suitable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C24H46SSn |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
tributyl-[3-(2-ethylhexyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H19S.3C4H9.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;3*1-3-4-2;/h7-8,11H,3-6,9H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
IVEZAXBOQRGWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)

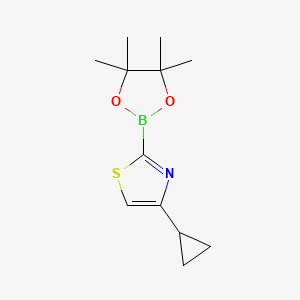
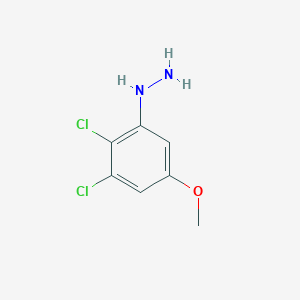
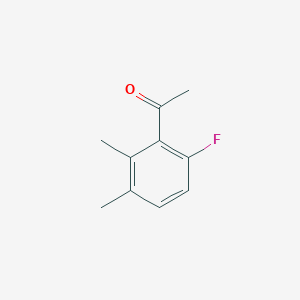
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
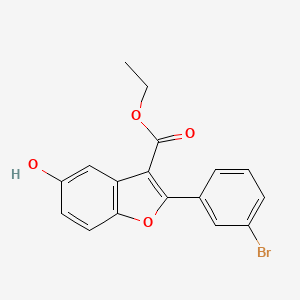
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
